molecular formula C14H12ClF2N3O4S B254518 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No. B254518
M. Wt: 391.8 g/mol
InChI Key: ZVQIHABOSMBFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide involves the inhibition of kinase activity. It binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and angiogenesis, which are key processes involved in cancer development and progression.
Biochemical and Physiological Effects
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce tumor growth in preclinical models. It has also been found to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of various inflammatory and fibrotic diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide in lab experiments include its potent inhibitory activity against various kinases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and anti-fibrotic effects. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful evaluation in preclinical and clinical studies.

Future Directions

There are several future directions for the study of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide. One direction is the development of novel analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylic acid with difluoromethoxyaniline. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA). The resulting product is then purified using column chromatography to obtain pure 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide.

Scientific Research Applications

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various kinases such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This makes it a promising candidate for the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and colorectal cancer.

properties

Product Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Molecular Formula

C14H12ClF2N3O4S

Molecular Weight

391.8 g/mol

IUPAC Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H12ClF2N3O4S/c1-2-25(22,23)14-18-7-10(15)11(20-14)12(21)19-8-3-5-9(6-4-8)24-13(16)17/h3-7,13H,2H2,1H3,(H,19,21)

InChI Key

ZVQIHABOSMBFLD-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl

Origin of Product

United States

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